1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride
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Overview
Description
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride is a complex organic compound with the molecular formula C17H14ClNO3S. It is known for its unique structure, which includes an indole core, a benzyloxy group, and a sulfonyl chloride moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride typically involves multiple steps:
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Synthetic Routes
- The initial step often involves the formation of the indole core through cyclization reactions.
- The benzyloxy group is introduced via etherification reactions.
- The sulfonyl chloride moiety is added through sulfonation followed by chlorination.
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Reaction Conditions
- Cyclization reactions are usually carried out under acidic or basic conditions, depending on the specific pathway.
- Etherification requires the presence of a strong base and a suitable solvent like dimethylformamide (DMF).
- Sulfonation and chlorination are typically performed using reagents like sulfur trioxide and thionyl chloride, respectively .
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Industrial Production Methods
- Industrial synthesis may involve continuous flow processes to enhance yield and purity.
- Catalysts and optimized reaction conditions are employed to minimize by-products and improve efficiency .
Chemical Reactions Analysis
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl chloride moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl chloride site.
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Common Reagents and Conditions
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents such as lithium aluminum hydride.
- Nucleophiles like amines or alcohols for substitution reactions .
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Major Products
- Oxidation can yield sulfonic acids or sulfonates.
- Reduction may produce sulfonamides.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Employed in the study of reaction mechanisms and pathways .
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules .
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Medicine
- Explored for its potential therapeutic properties.
- Used in drug development and screening assays .
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Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of novel materials .
Mechanism of Action
The mechanism of action of 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride involves several molecular interactions:
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Molecular Targets
- The compound can interact with enzymes and receptors, modulating their activity.
- It may bind to nucleic acids, affecting gene expression .
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Pathways Involved
- The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or DNA.
- The indole core may participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride can be compared with other similar compounds:
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Similar Compounds
- 1-(Benzyloxy)-2-nitrobenzene
- 1-(Benzyloxy)-3-chlorobenzene
- 1-(Benzyloxy)-4-sulfonyl chloride
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Uniqueness
- The presence of the indole core distinguishes it from other benzyloxy derivatives.
- The sulfonyl chloride group provides unique reactivity, making it versatile for various applications .
Properties
Molecular Formula |
C17H14ClNO3S |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(1-phenylmethoxyethenyl)indole-6-sulfonyl chloride |
InChI |
InChI=1S/C17H14ClNO3S/c1-13(22-12-14-5-3-2-4-6-14)19-10-9-15-7-8-16(11-17(15)19)23(18,20)21/h2-11H,1,12H2 |
InChI Key |
NCIODMRCHKBXHG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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